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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Notes and Protocols for the Incorporation of Boc-β-cyano-L-alanine in Solid-Phase Peptide Synthesis
Application Notes and Protocols for the Incorporation of Boc-β-cyano-L-alanine in Solid-Phase Peptide Synthesis
Introduction: Expanding the Peptidic Toolbox with Boc-β-cyano-L-alanine
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their stability, conformation, and receptor affinity.[1][2] Boc-β-cyano-L-alanine, a derivative of alanine featuring a nitrile group on the β-carbon, is a valuable building block for introducing a unique reactive handle into a peptide chain.[3][4] The cyano group is relatively stable under the conditions of solid-phase peptide synthesis (SPPS) and can serve as a precursor for a variety of post-synthetic modifications, enabling the creation of peptide libraries with diverse functionalities.[5][6]
This guide provides a comprehensive protocol for the efficient incorporation of Boc-β-cyano-L-alanine into peptides using the well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[7][8] We will delve into the rationale behind the selection of reagents and conditions, address potential challenges, and outline methods for the post-synthetic manipulation of the incorporated cyano group.
Chemical and Physical Properties of Boc-β-cyano-L-alanine
A thorough understanding of the properties of Boc-β-cyano-L-alanine is crucial for its successful application in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₂O₄ | [3] |
| Molecular Weight | 214.22 g/mol | [3] |
| Appearance | White powder | [3] |
| Purity | ≥ 98% | [3] |
| Storage Conditions | 0 - 8 °C | [3] |
Core Principles and Strategic Considerations
The incorporation of Boc-β-cyano-L-alanine follows the general principles of Boc-SPPS, which involves the sequential addition of Nα-Boc protected amino acids to a growing peptide chain anchored to a solid support.[7][9] The Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protecting groups is achieved with a strong acid like hydrofluoric acid (HF).[7][10][11]
A key consideration for incorporating β-substituted amino acids is the potential for steric hindrance during the coupling reaction.[12] The cyano group, while linear, can influence the accessibility of the carboxylic acid for activation and subsequent reaction with the free amine of the growing peptide chain. Therefore, the choice of coupling reagent is critical to ensure high coupling efficiency.
Experimental Workflow for SPPS
Caption: General workflow for solid-phase peptide synthesis.
Detailed Protocols
Materials and Reagents
| Material/Reagent | Grade | Purpose |
| Boc-β-cyano-L-alanine | Peptide synthesis grade | Non-natural amino acid |
| Merrifield Resin (1% DVB, 100-200 mesh) | Peptide synthesis grade | Solid support |
| Dichloromethane (DCM) | Peptide synthesis grade | Solvent |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Solvent |
| Trifluoroacetic Acid (TFA) | Reagent grade | Boc deprotection |
| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade | Neutralization |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Peptide synthesis grade | Coupling reagent |
| 1-Hydroxybenzotriazole (HOBt) | Peptide synthesis grade | Coupling additive |
| HATU | Peptide synthesis grade | Coupling reagent for hindered amino acids |
| Anhydrous Hydrogen Fluoride (HF) | For peptide synthesis | Final cleavage and deprotection |
| Anisole | Reagent grade | Scavenger |
Protocol 1: Resin Swelling and First Amino Acid Attachment
-
Swell the Merrifield resin in DCM for at least 1 hour in a reaction vessel.
-
Drain the DCM and wash the resin three times with DMF.
-
For the attachment of the first amino acid (C-terminal), follow established protocols for Merrifield resins, such as the cesium salt method.[7]
Protocol 2: Incorporation of Boc-β-cyano-L-alanine
This protocol outlines a single coupling cycle for Boc-β-cyano-L-alanine.
-
Boc Deprotection:
-
Wash the resin-bound peptide with DCM (3x).
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.[7]
-
Drain the TFA solution and wash the resin thoroughly with DCM (5x).
-
-
Neutralization:
-
Wash the resin with a solution of 10% DIEA in DCM (2x, 5 minutes each) to neutralize the trifluoroacetate salt of the N-terminal amine.[5]
-
Wash the resin with DCM (3x).
-
-
Coupling of Boc-β-cyano-L-alanine:
-
Method A: Standard DCC/HOBt Coupling
-
In a separate vessel, dissolve Boc-β-cyano-L-alanine (3 equivalents relative to the initial resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add the dissolved amino acid/HOBt solution to the neutralized resin.
-
Add DCC (3 equivalents) dissolved in DCM to the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the completion of the reaction using the Kaiser test. If the test is positive, indicating incomplete coupling, a second coupling may be necessary.
-
-
Method B: HATU Coupling for Potentially Hindered Systems
-
In a separate vessel, dissolve Boc-β-cyano-L-alanine (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
-
-
Washing:
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
The peptide-resin is now ready for the next deprotection and coupling cycle.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Action |
| Incomplete Coupling | Steric hindrance from the β-cyano group. | Switch to a more potent coupling reagent like HATU.[12] Increase the coupling time or perform a double coupling. |
| Side-Chain Reactions | The nitrile group is generally stable, but dehydration of Asn to β-cyanoalanine can occur if Asn is present and unprotected.[13] | Use a side-chain protecting group for asparagine, such as Xanthyl (Xan). |
| Racemization | Over-activation of the carboxylic acid. | The addition of HOBt helps to suppress racemization during DCC-mediated coupling.[14] |
Final Cleavage and Deprotection
Caution: Anhydrous Hydrogen Fluoride (HF) is an extremely corrosive and toxic chemical. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.[11][15]
-
After the final SPPS cycle, remove the N-terminal Boc group.
-
Thoroughly dry the peptide-resin under high vacuum.
-
Place the dried peptide-resin in the HF cleavage apparatus.
-
Add a scavenger, such as anisole (10% v/v), to trap carbocations generated during cleavage.[16]
-
Cool the reaction vessel to -5 to 0 °C.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
The nitrile group is expected to be stable to HF cleavage conditions.
Post-Synthetic Modification of the Cyano Group
The incorporated cyano group offers a versatile handle for further chemical modifications. These can be performed on the cleaved peptide in solution.
Caption: Post-synthetic modifications of the cyano group.
Protocol 3: Reduction to a Primary Amine
-
Dissolve the purified peptide containing the β-cyano-L-alanine residue in a suitable solvent (e.g., THF).
-
Add a reducing agent such as Lithium aluminum hydride (LiAlH₄) or perform catalytic hydrogenation (e.g., H₂ over Raney Nickel).[2][17][18]
-
The reaction conditions (temperature, pressure, time) will need to be optimized depending on the chosen reducing agent and the peptide sequence.
-
Quench the reaction carefully and purify the resulting peptide containing a diaminopropionic acid residue by RP-HPLC.
Protocol 4: Conversion to a Tetrazole
-
Dissolve the peptide in a solvent such as DMF.
-
Add sodium azide (NaN₃) and an ammonium salt (e.g., NH₄Cl) or a Lewis acid.[7][10]
-
Heat the reaction mixture. The temperature and reaction time will require optimization.
-
After the reaction is complete, acidify the mixture to precipitate the tetrazole-containing peptide.
-
Purify the product by RP-HPLC.
Protocol 5: Hydrolysis to a Carboxylic Acid
-
Treat the peptide with a strong aqueous acid (e.g., HCl) or base (e.g., NaOH) and heat.[19][20]
-
Monitor the reaction progress to avoid undesired hydrolysis of other amide bonds in the peptide backbone.
-
Neutralize the reaction mixture and purify the resulting peptide containing a glutamic acid analog by RP-HPLC.
Analytical Characterization
The purity and identity of the synthesized peptide should be confirmed by a combination of analytical techniques.
| Technique | Purpose | Key Considerations |
| RP-HPLC | Purity assessment and purification. | Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[3][21][22][23][24] The nitrile group may impart a slight increase in hydrophobicity. |
| Mass Spectrometry (ESI-MS) | Molecular weight determination. | The presence of the cyano group will result in a specific mass shift. Fragmentation patterns (MS/MS) can be used to confirm the sequence and the location of the modification.[25][26][27][28][29] |
| Amino Acid Analysis | Confirmation of amino acid composition. | Acid hydrolysis will likely convert the β-cyano-L-alanine residue to aspartic acid. Specialized analytical methods may be required for direct quantification.[30] |
Conclusion
Boc-β-cyano-L-alanine is a valuable tool for peptide chemists, providing a gateway to a wide range of post-synthetic modifications. By carefully selecting coupling reagents to overcome potential steric hindrance and employing standard Boc-SPPS protocols, this non-natural amino acid can be efficiently incorporated into peptide sequences. The subsequent chemical transformations of the cyano group open up avenues for creating novel peptide analogs with enhanced therapeutic potential.
References
-
Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
-
Structural Basis of Biological Nitrile Reduction. Journal of Biological Chemistry. [Link]
-
Fragmentation mass spectra dataset of linear cyanopeptides - microginins. Data in Brief. [Link]
- Conversion of aromatic nitriles into tetrazoles.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]
-
Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PubMed Central. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Peptide synthesis. Wikipedia. [Link]
-
HPLC of Peptides and Proteins. [Link]
-
The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. [Link]
-
Chemical generation and modification of peptides containing multiple dehydroalanines. PubMed Central. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Preparations and Reactions of Amides and Nitriles. YouTube. [Link]
-
HPLC Analysis and Purification of Peptides. PubMed Central. [Link]
-
Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PubMed Central. [Link]
-
Mass spectrometry of peptides and proteins. [Link]
-
20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. ACS Publications. [Link]
-
Planning a Peptide Synthesis. AAPPTec. [Link]
-
Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols. [Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. [Link]
-
Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. [Link]
-
Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. [Link]
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]
-
Beta-alanine containing cyclic peptides with predetermined turned structure. V. PubMed. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Nitrilation of carboxylic acids by PIII/PV-catalysis. PubMed Central. [Link]
- Hydrolysis of nitriles to carboxylic acids.
-
Amines. NCERT. [Link]
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]
-
Nitriles in an amide bond formation reactions.. ResearchGate. [Link]
Sources
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. peptide.com [peptide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptidyl-Prolyl Model Study: How Does the Electronic Effect Influence the Amide Bond Conformation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 15. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 17. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 18. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 19. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 20. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 21. bachem.com [bachem.com]
- 22. renyi.hu [renyi.hu]
- 23. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. Fragmentation mass spectra dataset of linear cyanopeptides - microginins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 27. verifiedpeptides.com [verifiedpeptides.com]
- 28. research.cbc.osu.edu [research.cbc.osu.edu]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Boc-L-beta-cyanoalanine
Application Notes and Protocols for the Quantification of Boc-L-beta-cyanoalanine
Introduction: The Significance of Quantifying Boc-L-beta-cyanoalanine
N-tert-butoxycarbonyl-L-beta-cyanoalanine (Boc-L-beta-cyanoalanine) is a protected amino acid of significant interest in synthetic peptide chemistry and drug development.[1] The tert-butoxycarbonyl (Boc) protecting group facilitates its use as a building block in solid-phase peptide synthesis, while the beta-cyanoalanine moiety can be a precursor to other functional groups or act as a key component of a pharmacologically active peptide.[1] The precise quantification of Boc-L-beta-cyanoalanine is critical for ensuring the stoichiometric accuracy of coupling reactions, monitoring reaction completion, and for the quality control of the final peptide product. Impurities or inaccurate quantification can lead to the generation of undesired peptide sequences, impacting yield, purity, and biological activity.
This document provides a comprehensive guide to the analytical techniques for the accurate quantification of Boc-L-beta-cyanoalanine, tailored for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and are designed to be adaptable to various laboratory settings.
Physicochemical Properties of Boc-L-beta-cyanoalanine
A fundamental understanding of the physicochemical properties of Boc-L-beta-cyanoalanine is essential for developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₄ | [2] |
| Molecular Weight | 214.22 g/mol | [2][3] |
| Appearance | White to off-white powder | [] |
| Solubility | Soluble in Water | [] |
| InChIKey | IVKMLPKBZQTAMQ-LURJTMIESA-N | [2] |
The presence of the carboxylic acid, the nitrile group, and the Boc-protecting group imparts a moderate polarity to the molecule, making it amenable to reversed-phase high-performance liquid chromatography (RP-HPLC). The Boc group also introduces a chromophore that allows for ultraviolet (UV) detection.
I. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a widely accessible and robust technique for the quantification of Boc-L-beta-cyanoalanine. The method separates compounds based on their hydrophobicity.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is chosen for its versatility and strong retention of moderately polar to nonpolar compounds like Boc-L-beta-cyanoalanine. The alkyl chains of the stationary phase interact with the hydrophobic Boc group.
-
Mobile Phase: A gradient of acetonitrile (ACN) or methanol in water is used to elute the analyte. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase serves two purposes: it protonates the carboxylic acid group of the analyte, increasing its retention on the nonpolar stationary phase, and it improves peak shape by minimizing tailing.
-
Detection: The Boc group and the peptide bond absorb UV light, typically around 210-220 nm. Detection at these wavelengths provides good sensitivity.
Experimental Workflow for RP-HPLC-UV
Caption: RP-HPLC-UV workflow for Boc-L-beta-cyanoalanine quantification.
Detailed Protocol for RP-HPLC-UV Analysis
1. Materials and Reagents:
-
Boc-L-beta-cyanoalanine reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in water (v/v)
-
Mobile Phase B: 0.1% TFA in acetonitrile (v/v)
-
Diluent: 50:50 (v/v) Acetonitrile:Water
4. Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Boc-L-beta-cyanoalanine and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of standards (e.g., 0.5, 0.25, 0.1, 0.05, 0.025 mg/mL) by serially diluting the stock solution with the diluent.
5. Sample Preparation:
-
Accurately weigh the sample containing Boc-L-beta-cyanoalanine and dissolve it in the diluent to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
6. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 215 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the Boc-L-beta-cyanoalanine standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Use the calibration curve to determine the concentration of Boc-L-beta-cyanoalanine in the unknown samples.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.
Causality Behind Experimental Choices:
-
Ionization: Electrospray ionization (ESI) is well-suited for polar molecules like Boc-L-beta-cyanoalanine, as it generates ions directly from the liquid phase with minimal fragmentation. Both positive and negative ion modes should be evaluated, though positive mode is often successful for amino acid derivatives.
-
Mass Analysis: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode. This involves selecting a precursor ion (the molecular ion of Boc-L-beta-cyanoalanine) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and monitoring a specific product ion in the third quadrupole. This process provides a high degree of specificity and reduces background noise.
Experimental Workflow for LC-MS/MS
Caption: LC-MS/MS workflow for sensitive quantification.
Detailed Protocol for LC-MS/MS Analysis
1. Materials and Reagents:
-
As per RP-HPLC-UV protocol.
-
Formic acid (LC-MS grade)
-
Isotopically labeled internal standard (IS), if available (e.g., ¹³C, ¹⁵N labeled Boc-L-beta-cyanoalanine).
2. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% formic acid in water (v/v)
-
Mobile Phase B: 0.1% formic acid in acetonitrile (v/v)
-
Diluent: 50:50 (v/v) Acetonitrile:Water
4. Standard and Sample Preparation:
-
Prepare calibration standards and samples as described for the HPLC-UV method, but at lower concentrations (e.g., in the ng/mL range).
-
Spike all standards and samples with the internal standard at a fixed concentration.
5. LC-MS/MS Conditions:
-
LC Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program: A shorter gradient can often be used due to the selectivity of MS detection.
Time (min) % Mobile Phase A % Mobile Phase B 0 98 2 5 5 95 7 5 95 7.1 98 2 | 10 | 98 | 2 |
-
-
MS Conditions (to be optimized for the specific instrument):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
Boc-L-beta-cyanoalanine: Precursor ion [M+H]⁺ (m/z 215.1) → Product ion (to be determined by infusion and fragmentation of the standard).
-
Internal Standard: Precursor ion → Product ion.
-
-
6. Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of Boc-L-beta-cyanoalanine in the unknown samples using the calibration curve.
III. Chiral High-Performance Liquid Chromatography (Chiral HPLC)
In drug development, the enantiomeric purity of chiral building blocks is of utmost importance. Chiral HPLC can be used to separate and quantify the L- and D-enantiomers of Boc-beta-cyanoalanine.[5][6][7]
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are effective for the separation of N-protected amino acids.[5] These CSPs create a chiral environment that allows for differential interaction with the two enantiomers.
-
Mobile Phase: The choice of mobile phase (normal-phase, polar organic, or reversed-phase) depends on the CSP and the analyte. For Boc-protected amino acids, reversed-phase mode is often a viable choice.[5]
Detailed Protocol for Chiral HPLC Analysis
1. Instrumentation:
-
HPLC system with UV detector.
-
Chiral column (e.g., CHIROBIOTIC T, 4.6 x 250 mm, 5 µm).
2. Mobile Phase:
-
A mixture of methanol, acetonitrile, and an acidic or basic modifier (e.g., acetic acid and triethylamine) is commonly used. A typical starting point could be a gradient of acetonitrile in an aqueous buffer.
3. Method Development:
-
The separation of enantiomers on a chiral column often requires method development. Screening different mobile phases and temperatures is necessary to achieve optimal resolution.
IV. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide highly accurate quantification without the need for an identical reference standard for the analyte.[8][9]
Causality Behind Experimental Choices:
-
Internal Standard: A certified internal standard with a known purity and a simple NMR spectrum that does not overlap with the analyte signals is chosen.
-
Signal Selection: A well-resolved signal of Boc-L-beta-cyanoalanine (e.g., the singlet from the t-butyl group) is integrated and compared to the integral of a known signal from the internal standard.
Experimental Workflow for qNMR
Caption: qNMR workflow for absolute quantification.
V. Method Validation
All quantitative methods must be validated to ensure they are suitable for their intended purpose.[8][10] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Summary of Quantitative Performance
The following table summarizes typical performance characteristics for the described analytical techniques. These values are illustrative and should be determined for each specific method and instrument.
| Parameter | RP-HPLC-UV | LC-MS/MS | qNMR |
| Selectivity | Moderate | High | High |
| Sensitivity (LOQ) | ~1-10 µg/mL | ~0.1-10 ng/mL | ~0.1-1 mg/mL |
| Linearity (r²) | >0.999 | >0.995 | N/A |
| Precision (RSD) | <2% | <15% | <1% |
| Accuracy (% Recovery) | 98-102% | 85-115% | 99-101% |
| Primary Application | Routine QC, purity assessment | Trace analysis, complex matrices | Purity of reference standards |
Conclusion
The choice of analytical technique for the quantification of Boc-L-beta-cyanoalanine depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. RP-HPLC-UV is a robust and reliable method for routine quality control. LC-MS/MS offers superior sensitivity and selectivity for trace-level quantification. Chiral HPLC is essential for determining enantiomeric purity, and qNMR provides a primary method for the highly accurate determination of purity without the need for a specific reference standard. Proper method validation is crucial to ensure the reliability and accuracy of the obtained results.
References
-
Velasco-Lozano, S., et al. (2021). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 26(15), 4641. [Link]
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de Souza, S. V. C., & Junqueira, R. G. (2005). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. Química Nova, 28(4), 715-722. [Link]
-
PubChem. (n.d.). Boc-beta-cyano-D-alanine. National Center for Biotechnology Information. Retrieved from [Link]
-
RSC Publishing. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 10(45), 26868-26879. [Link]
-
PubChem. (n.d.). Boc-beta-cyano-L-alanine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2018). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]
-
Klein, B. A. (2020). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Alberta. [Link]
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Lage, S., et al. (2012). Reversed-phase HPLC/FD method for the quantitative analysis of the neurotoxin BMAA (β-N-methylamino-L-alanine) in cyanobacteria. Toxicon, 60(5), 847-855. [Link]
-
Combes, A., et al. (2023). Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Molecules, 28(18), 6733. [Link]
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Lam, C., & Li, H. (2021). Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes. Analytical Chemistry, 93(3), 1369-1376. [Link]
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Akopian, T. N., & Goriachenkova, E. V. (1976). [Beta-cyanoalanine synthase: Its purification and basic physico-chemical properties]. Biokhimiia, 41(5), 906-914. [Link]
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Kim, H. W., et al. (2018). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Food Science of Animal Resources, 38(5), 937-949. [Link]
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The Royal Society of Chemistry. (2012). Experimental Procedure. Retrieved from [Link]
-
Megías, C., et al. (2014). Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2014, 409089. [Link]
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Yip, W. K. (2010). Quantitation of cyanide detoxification product β-cyanoalanine by LC-MS/MS in plant tissue and. (Master's thesis, The University of Hong Kong). [Link]
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Creek, D. (2015). LC-MS analysis of metabolites Basis of Chromatography. [Link]
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Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Combes, A., et al. (2023). Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Molecules, 28(18), 6733. [Link]
-
de la Cruz, F. B. Q., et al. (2023). A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins. Toxicon, 234, 107282. [Link]
-
ResearchGate. (2014). Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]
-
Megías, C., et al. (2014). Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2014, 409089. [Link]
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Grieshaber, M. K., & Grieshaber, E. (2016). The β-cyanoalanine synthase pathway: beyond cyanide detoxification. Plant, Cell & Environment, 39(10), 2329-2341. [Link]
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Davis, D. A., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 633. [Link]
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Gill, R. A., et al. (2013). The β-cyanoalanine pathway is involved in the response to water deficit in Arabidopsis thaliana. Journal of Plant Physiology, 170(1), 80-88. [Link]
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Piotrowski, M., & Schönfelder, S. (2018). Increased β-cyanoalanine nitrilase activity improves cyanide tolerance and assimilation in Arabidopsis. Planta, 248(3), 679-690. [Link]
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Application Note: High-Performance Liquid Chromatography and Mass Spectrometry Methods for Peptides Incorporating (S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid
Application Note: High-Performance Liquid Chromatography and Mass Spectrometry Methods for Peptides Incorporating (S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid
Abstract
The incorporation of non-natural amino acids into peptide structures is a critical strategy in modern drug discovery, enhancing therapeutic properties such as stability, potency, and cell permeability. This application note provides a comprehensive guide to the analytical characterization of synthetic peptides containing the novel amino acid, (S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) that ensure accurate identification, purity assessment, and structural confirmation of these modified peptides. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of complex peptide-based therapeutics.
Introduction
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid is a synthetic amino acid analog that introduces both a nitrile functional group and a tert-Butoxycarbonyl (Boc) protecting group. The nitrile can serve as a bioisostere for other functional groups or as a reactive handle for further chemical modification, while the Boc group offers temporary protection of the amine during synthesis. The successful incorporation and subsequent characterization of such modified residues are paramount to ensuring the integrity and quality of the final peptide product.
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and purification of peptides based on their hydrophobicity.[1][2] Coupled with mass spectrometry, which provides precise mass information and fragmentation data for sequence verification, LC-MS stands as an indispensable tool in peptide analysis.[3][4] This document outlines optimized methods for the seamless integration of these techniques for peptides containing this specific non-natural amino acid.
Part 1: High-Performance Liquid Chromatography (HPLC) Method Development
The goal of the HPLC method is to achieve a high-resolution separation of the target peptide from impurities that may arise during synthesis. These can include deletion sequences, incompletely deprotected peptides, or side-reaction products.[3]
Causality Behind Experimental Choices
-
Stationary Phase: A C18 stationary phase is the most common choice for peptide separations due to its hydrophobicity, which allows for effective retention and separation of a wide range of peptides.[1] Wide-pore silica (e.g., 300 Å) is often preferred for larger peptides and proteins to ensure the molecules can access the bonded phase within the pores.[2]
-
Mobile Phase: A combination of water and an organic solvent, typically acetonitrile, is used to elute the peptides from the column. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA) or formic acid (FA), is crucial.[3]
-
Gradient Elution: A gradient of increasing organic solvent concentration is employed to elute peptides with varying hydrophobicities. A shallow gradient is often necessary to resolve closely related peptide impurities.[7]
Visualizing the HPLC Workflow
Caption: Simplified fragmentation pathways for a peptide containing the modified amino acid.
Part 3: Detailed Protocols
Protocol 1: HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude peptide.
-
Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18, 3.5 µm, 4.6 x 150 mm, 300 Å
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
UV Detection: 214 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Gradient Elution:
Time (min) %B 0 5 30 65 32 95 35 95 36 5 | 40 | 5 |
Protocol 2: LC-MS and MS/MS Analysis
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, but use 0.1% Formic Acid in water as the solvent.
-
-
LC-MS Conditions:
-
Column: C18, 1.7 µm, 2.1 x 100 mm, 130 Å
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 5 µL
-
Gradient: Adjust the gradient from Protocol 1 based on the peptide's hydrophobicity to ensure elution within a reasonable timeframe.
-
-
Mass Spectrometry Parameters (Example for a Q-TOF):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
MS Scan Range: m/z 100-2000
-
MS/MS: Data-dependent acquisition (DDA) of the top 3 most intense ions.
-
Collision Energy: Ramped (e.g., 20-40 eV) to ensure comprehensive fragmentation.
-
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 3.5 µm, 4.6 x 150 mm, 300 Å | Standard for peptide separation, wide pore for larger molecules. [1][2] |
| Mobile Phase A | 0.1% TFA in Water | Improves peak shape and resolution. [3] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Elutes hydrophobic peptides. [1] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Detection | 214 nm (peptide bond), 280 nm (aromatic residues) | Standard wavelengths for peptide detection. |
Table 2: LC-MS Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 1.7 µm, 2.1 x 100 mm, 130 Å | Smaller particle size for higher resolution and sensitivity. [6] |
| Mobile Phase A | 0.1% Formic Acid in Water | MS-compatible mobile phase. [5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | MS-compatible organic modifier. [5] |
| Flow Rate | 0.3 mL/min | Optimal for ESI efficiency with a 2.1 mm ID column. |
| Temperature | 45 °C | Enhances chromatographic performance. |
| Ionization | ESI Positive | Peptides readily form positive ions. [8]|
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape | Secondary interactions with the stationary phase. | Ensure adequate concentration of ion-pairing agent (TFA or FA). [3] |
| Low MS Signal | Ion suppression from TFA. | Switch to a formic acid-based mobile phase for LC-MS. [2][5] |
| Incomplete Fragmentation | Insufficient collision energy. | Optimize collision energy for the specific peptide. |
| Ambiguous Sequence | Complex fragmentation pattern. | Utilize high-resolution MS to accurately assign fragment masses. |
Conclusion
The successful analysis of peptides containing (S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid is readily achievable with carefully optimized HPLC and mass spectrometry methods. The protocols and guidelines presented in this application note provide a robust framework for the separation, identification, and structural confirmation of these novel synthetic peptides. By understanding the principles behind the experimental choices, researchers can adapt these methods to a wide range of modified peptides, accelerating the pace of drug discovery and development.
References
- Vertex AI Search. (n.d.). RP-HPLC: Reversed-Phase Chromatography - Peptide Port.
- Benchchem. (n.d.). Mass Spectrometry Validation of Peptides with Boc-D-4-aminomethylphe(Boc): A Comparative Guide.
- Sureshbabu, V. V., & Ganesan, A. (2009). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(5), 848–857.
- Bio-Rad. (2025). An Overview of HPLC Modes for Peptide Separation.
- Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Waters Corporation. (n.d.). A New LC-MS Approach for Synthetic Peptide Characterization and Impurity Profiling.
- Gupta, V. (2016). HPLC for Peptides and Proteins: Principles, Methods and Applications. Research & Reviews: Journal of Pharmaceutical Analysis, 5(2), 1-10.
- Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS.
- Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 3-38.
- Gkelis, S., & Zervou, S. K. (2020). Fragmentation mass spectra dataset of linear cyanopeptides - microginins.
- Finoulst, I., Pinkse, M., Van Dongen, W., & Verhaert, P. (2011). Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. Journal of biomedicine & biotechnology, 2011, 483250.
- Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities.
- Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
- Gkelis, S., & Zervou, S. K. (2020). Fragmentation mass spectra dataset of linear cyanopeptides - microginins. PubMed.
- Gilar, M., & Jaworski, A. (2002). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 13(9), 1082–1093.
- Jones, C. M., & Cooper, H. J. (2012). Peptide scrambling during collision-induced dissociation is influenced by N-terminal residue basicity. Journal of the American Society for Mass Spectrometry, 23(10), 1747–1757.
- ResearchGate. (n.d.). Predicted fragmentation pattern for compound 12.
- Agilent Technologies. (2021). Introduction to Peptide Analysis by HPLC.
- Loo, J. A., Udseth, H. R., & Smith, R. D. (1989). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. Analytical biochemistry, 179(2), 404–412.
- Medzihradszky, K. F., Campbell, J. M., Baldwin, M. A., Falick, A. M., Juhasz, P., Vestal, M. L., & Burlingame, A. L. (2000). The characteristics of peptide collision-induced dissociation using a high-performance MALDI-TOF/TOF tandem mass spectrometer. Analytical chemistry, 72(3), 552–558.
- Kaur, S. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review.
- Tiwary, S., Zheng, Y., & Singh, D. (2020). A high-throughput approach reveals distinct peptide charging behaviors in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2445–2454.
- Tiwary, S., Zheng, Y., & Singh, D. (2020). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry, 31(12), 2445–2454.
- Tiwary, S., Zheng, Y., & Singh, D. (2020). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset.
- Liang, Y., Neta, P., Yang, X., & Stein, S. E. (2018). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides. Journal of the American Society for Mass Spectrometry, 29(1), 133–143.
- Sun, R., & Chen, Y. (2022). Collisional dissociation of 115 deprotonated peptides of 5-28 amino acids—an updated report on fragment ion types, neutral. bioRxiv.
- Liang, Y., Neta, P., Yang, X., & Stein, S. E. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. National Institute of Standards and Technology.
- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- BenchChem. (2025). Peptide Fragmentation Patterns in Mass Spectrometry.
- Henry, R. A. (2010).
- Komek, M. (n.d.). [solved] Can you explain a +44 mass difference in peptide synthesis? ECHEMI.
- Singh, S. K., & Kumar, R. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. International journal of organic chemistry, 4(2), 118–123.
- Zhang, Y., & Chen, G. (2019). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Molecules (Basel, Switzerland), 24(17), 3144.
- Roy-Lachapelle, A., Solliec, M., & Sauvé, S. (2015). New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry. Talanta, 132, 836–844.
- Sigma-Aldrich. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid.
- Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules (Basel, Switzerland), 26(6), 1726.
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- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
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Use of Boc-β-cyano-L-alanine in the synthesis of enzyme inhibitors
Use of Boc-β-cyano-L-alanine in the synthesis of enzyme inhibitors
Application Notes & Protocols: The Strategic Use of Boc-β-cyano-L-alanine in the Synthesis of Covalent Reversible Enzyme Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond the Backbone – The Role of a Unique Building Block
In the landscape of medicinal chemistry and drug discovery, the development of targeted enzyme inhibitors remains a cornerstone of therapeutic strategy. Among the vast arsenal of chemical tools, protected amino acids serve as fundamental building blocks for constructing peptidomimetic inhibitors that can precisely target enzyme active sites. Boc-β-cyano-L-alanine is one such building block, but with a crucial distinction: the presence of a nitrile group on its side chain.[1] This feature elevates it from a simple structural component to a functional "warhead," capable of engaging in specific, covalent interactions with the target enzyme.[2][3]
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of Boc-β-cyano-L-alanine in the synthesis of potent and selective enzyme inhibitors, with a primary focus on cysteine proteases.
The Nitrile Warhead: A Tool for Precision Inhibition
The true value of Boc-β-cyano-L-alanine lies in its cyano (-C≡N) moiety, which functions as a mild electrophile. This property makes it an ideal warhead for the covalent inhibition of nucleophilic residues within an enzyme's active site, most notably the thiol group of cysteine.[3][4][5]
Target Profile: Cysteine Proteases
Cysteine proteases are a class of enzymes implicated in a wide range of physiological and pathophysiological processes, including cancer, osteoporosis, and viral replication.[6] Their catalytic mechanism involves a nucleophilic attack by the active-site cysteine thiol on a substrate's carbonyl carbon.[4] Inhibitors designed with an electrophilic warhead can intercept this process by forming a covalent bond with this catalytic cysteine.[2][5]
Mechanism of Covalent Reversible Inhibition
Unlike highly reactive warheads that form irreversible bonds, the nitrile group offers a more nuanced interaction. The electrophilic carbon of the nitrile is attacked by the nucleophilic sulfur atom of the catalytic cysteine residue (e.g., Cys-25 in cathepsin K).[4] This reaction, often facilitated by a nearby histidine residue that acts as a proton shuttle, results in the formation of a covalent, yet reversible, thioimidate adduct.[7][8]
This reversibility is a key advantage. It can lead to a more favorable safety profile by reducing the potential for off-target modifications, as the inhibitor is not permanently bound.[2] The stability of this thioimidate linkage can be fine-tuned through structural modifications to the inhibitor backbone, allowing for control over the inhibitor's residence time on the target.[3][9]
Selection of Coupling Reagents
The choice of coupling reagent is critical for ensuring high yield and minimizing side reactions, particularly racemization. [10]Carbodiimide-based methods and phosphonium/uronium salt-based reagents are most common.
| Coupling Reagent/System | Class | Advantages | Considerations |
| DCC / HOBt | Carbodiimide | Cost-effective, widely used. [10] | Forms insoluble dicyclohexylurea (DCU) byproduct, which requires filtration. |
| EDC / HOBt | Carbodiimide | Forms water-soluble urea byproduct, simplifying workup. [11] | Can be less potent for sterically hindered couplings. |
| HBTU / DIPEA | Uronium Salt | Fast reaction times, low racemization, high efficiency. [9][11] | More expensive; byproducts must be removed during workup. |
| HATU / DIPEA | Uronium Salt | Highly efficient, especially for difficult couplings; based on HOAt to further reduce racemization. [9] | Potentially explosive nature of HOAt requires careful handling. [10] |
Protocol: Solution-Phase Synthesis of a Dipeptidyl Nitrile Inhibitor
This protocol details the coupling of Boc-β-cyano-L-alanine with a model C-terminally protected amino acid, L-Leucine methyl ester (H-Leu-OMe), using HBTU as the coupling reagent.
Materials and Reagents
-
Boc-β-cyano-L-alanine
-
L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Step-by-Step Experimental Procedure
Step 1: Preparation of the Free Amine
-
Rationale: The amine component is typically stored as a hydrochloride salt to improve stability. It must be neutralized to the free amine form to act as a nucleophile in the coupling reaction.
-
Dissolve L-Leucine methyl ester hydrochloride (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol).
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (1.1 eq) dropwise while stirring. The DIPEA acts as a non-nucleophilic base to neutralize the HCl salt.
-
Stir the mixture at 0°C for 20 minutes. This solution of the free amine is used directly in the next step.
Step 2: Activation and Coupling
-
Rationale: The carboxylic acid of Boc-β-cyano-L-alanine is activated by HBTU to form a highly reactive intermediate, which is then readily attacked by the free amine. The reaction is performed at 0°C initially to control the rate and minimize potential side reactions.
-
In a separate flask, dissolve Boc-β-cyano-L-alanine (1.05 eq) in a minimal amount of anhydrous DMF and dilute with anhydrous DCM.
-
Add HBTU (1.1 eq) to this solution.
-
Add DIPEA (2.2 eq) to the mixture and stir for 5 minutes at room temperature for pre-activation.
-
Cool the activated acid solution to 0°C.
-
Add the free amine solution (from Step 1) to the activated acid solution dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
Step 3: Reaction Monitoring
-
Rationale: Thin-Layer Chromatography (TLC) is a crucial step to ensure the reaction has gone to completion before proceeding with the workup.
-
Monitor the reaction progress by TLC using a suitable solvent system (e.g., 40% Ethyl Acetate in Hexanes).
-
Spot the starting materials and the reaction mixture on the TLC plate.
-
Visualize the spots under UV light and/or by staining (e.g., with ninhydrin to detect free amines). The reaction is complete upon the disappearance of the limiting starting material.
Step 4: Workup and Purification
-
Rationale: The workup procedure is designed to remove unreacted reagents, byproducts, and the solvent to yield the crude product, which is then purified by chromatography.
-
Dilute the reaction mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1M HCl (2x) to remove excess DIPEA and any unreacted amine.
-
Saturated NaHCO₃ (2x) to remove unreacted Boc-amino acid.
-
Brine (1x) to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes).
Step 5: Characterization
-
Rationale: The identity and purity of the final product must be confirmed using standard analytical techniques.
-
NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR. Key signals to identify include the nitrile carbon (~118 ppm in ¹³C NMR) and the characteristic proton signals of the amino acid residues.
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.
-
HPLC: Assess the purity of the final compound.
Concluding Remarks and Future Directions
Boc-β-cyano-L-alanine is a powerful and versatile reagent for the synthesis of targeted covalent enzyme inhibitors. Its ability to introduce a nitrile warhead into a peptidomimetic scaffold allows for the development of potent and selective inhibitors against critical enzyme targets like cysteine proteases. [7][12]The straightforward and robust protocols for its incorporation, based on well-established peptide coupling chemistry, make it an accessible tool for a broad range of researchers. Future applications may involve its use in creating more complex inhibitors, such as bifunctional molecules or those targeted for allosteric sites, further expanding the therapeutic potential derived from this unique chemical building block. [13]
References
-
Lee, A., & Ellman, J. A. (2003). Synthesis of a diverse library of mechanism-based cysteine protease inhibitors. Journal of Combinatorial Chemistry, 5(6), 869–880. [Link]
-
Lee, A., Huang, L., & Ellman, J. A. (1999). Synthesis of a Diverse Library of Mechanism-Based Cysteine Protease Inhibitors. Journal of the American Chemical Society, 121(43), 9907–9914. [Link]
-
Harvey, M. J., & De Vleeschouwer, F. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Theoretical Chemistry Accounts, 132(1). [Link]
-
Lee, A., & Ellman, J. A. (2001). Parallel Solution-Phase Synthesis of Mechanism-Based Cysteine Protease Inhibitors. Organic Letters, 3(22), 3499–3502. [Link]
-
Harvey, M. J., et al. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. PMC. [Link]
-
Santonocito, C., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2530. [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanisms of cysteine reacting with nitrile-based inhibitors. ResearchGate. [Link]
-
Santonocito, C., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Semantic Scholar. [Link]
-
Gonzalez, F. V. (2017). Design and Synthesis of Cysteine Protease Inhibitors. Proceedings, 1(6), 672. [Link]
-
University of Kansas, Department of Medicinal Chemistry. (n.d.). Design and Synthesis of Proteinase Inhibitors. University of Kansas. [Link]
-
da Silva, G. G., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 14(12), 2415–2438. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
Zhang, L., et al. (2023). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Bioorganic & Medicinal Chemistry, 82, 117218. [Link]
-
Sharma, M., et al. (2021). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 11(11), 1351. [Link]
-
Remko, M., & Rode, B. M. (2006). Insights into catalytic activity of industrial enzyme Co-nitrile hydratase. Docking studies of nitriles and amides. Journal of Molecular Modeling, 12(4), 481–488. [Link]
-
Singh, S., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Current Drug Metabolism, 22(10), 807–825. [Link]
-
Daly, N. L., & Craik, D. J. (2000). Design, synthesis and analysis of novel bicyclic and bifunctional protease inhibitors. Journal of Molecular Biology, 298(2), 279–292. [Link]
-
Kovács, L., et al. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. International Journal of Molecular Sciences, 25(3), 1888. [Link]
-
Akopyan, T. N., Braunstein, A. E., & Goryachenkova, E. V. (1975). Beta-cyanoalanine synthase: purification and characterization. Proceedings of the National Academy of Sciences of the United States of America, 72(5), 1617–1621. [Link]
-
Kim, D. W., et al. (2017). Synthesis of 13C labeled β-cyano-ʟ-alanine. Journal of Labelled Compounds and Radiopharmaceuticals, 60(2), 118–121. [Link]
-
Ressler, C., et al. (1973). Synthesis of β-Cyano-L-alanine and γ-Cyano-α-L-aminobutyric Acid, Dehydration Products of L-Asparagine and L-Glutamine; a New Synthesis of Amino Acid Nitriles. The Journal of Organic Chemistry, 38(2), 430–432. [Link]
-
Request PDF. (n.d.). Synthesis of Amino Heterocycle Aspartyl Protease Inhibitors. ResearchGate. [Link]
-
ResearchGate. (n.d.). Chemical structures of viral protease inhibitors. ResearchGate. [Link]
-
Frizler, M., et al. (2010). Development of nitrile-based peptidic inhibitors of cysteine cathepsins. Current Topics in Medicinal Chemistry, 10(3), 294–322. [Link]
-
Gütschow, M., et al. (2011). Design, synthesis and stepwise optimization of nitrile-based inhibitors of cathepsins B and L. Bioorganic & Medicinal Chemistry, 19(21), 6345–6360. [Link]
Sources
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- 2. [PDF] Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases | Semantic Scholar [semanticscholar.org]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine protease inhibition by nitrile-based inhibitors: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. peptide.com [peptide.com]
Technical Notes & Optimization
Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Boc-Amino Acids
Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Boc-Amino Acids
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the coupling of sterically hindered Boc-amino acids in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies for these notoriously "difficult" residues. By understanding the underlying principles and employing the appropriate techniques, you can significantly improve the yield and purity of your target peptides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with sterically hindered Boc-amino acids.
Q1: What are the primary reasons for low coupling yields with sterically hindered Boc-amino acids?
Low coupling efficiency with sterically hindered amino acids is a multifaceted problem stemming from several key factors:
-
Steric Hindrance: The bulky nature of the amino acid's side chain (e.g., Val, Ile, Thr) or the presence of N-methyl groups physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] This steric clash slows down the rate of amide bond formation significantly.[1]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, rendering it a less effective reactant.[1]
-
Peptide Aggregation: Hydrophobic sequences, particularly those containing hindered residues, have a tendency to aggregate on the solid support.[1][3][4] This aggregation can block reactive sites, leading to incomplete coupling reactions.[1][5]
-
Inappropriate Coupling Reagent: Standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often not potent enough to overcome the high activation energy required for coupling sterically hindered residues.[1][6][7]
-
Suboptimal Reaction Conditions: Factors such as solvent choice, reaction temperature, and time are critical and often require optimization for challenging couplings.[1]
Q2: Which coupling reagents are most effective for sterically hindered Boc-amino acids?
For sterically demanding couplings, more powerful activating reagents are necessary. The choice of reagent can dramatically impact the coupling efficiency.[8] Generally, uronium/aminium salt-based reagents are preferred over carbodiimides.[8]
-
Uronium/Aminium Reagents: Reagents like HATU, HBTU, and HCTU are highly effective for coupling sterically hindered amino acids.[9][10] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily undergoes aminolysis. HATU is often considered one of the most powerful coupling reagents for overcoming steric hindrance.[10]
-
Phosphonium Reagents: Reagents such as PyBOP and PyAOP are also excellent choices for difficult couplings.[7][11] They generate highly reactive phosphonium esters that facilitate amide bond formation.
-
Acyl Fluorides: In extremely hindered cases where even potent uronium/phosphonium reagents fail, the in situ generation of acyl fluorides can be a highly effective strategy.[12][13][14]
Q3: How can I detect and quantify incomplete coupling?
Monitoring the completeness of each coupling step is crucial for a successful synthesis. Several methods can be employed:
-
Qualitative Colorimetric Tests: The Kaiser test (ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines on the resin.[15][16] A positive result (blue or purple color) indicates an incomplete coupling reaction. However, this test is subjective and does not provide quantitative data.[15]
-
Quantitative Spectrophotometric Assays: For a more precise measurement of coupling efficiency, quantitative methods can be used. One such method involves incorporating a chromogenic reporter, like Boc-Lys(Z)-pNA, into the synthesis.[15] The amount of p-nitroaniline (pNA) released from unreacted sites after a specific cleavage step can be measured spectrophotometrically, allowing for a precise calculation of coupling efficiency.[15]
-
"Cleave and Analyze" by HPLC/MS: A small sample of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by HPLC and mass spectrometry.[17][18] The presence of deletion sequences (peptides missing one or more amino acids) is a direct indication of incomplete coupling.[5][16]
Q4: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction.[9] This technique is often employed when a colorimetric test, such as the Kaiser test, indicates that the initial coupling was incomplete.[9] It is a common strategy to drive the reaction to completion for sterically hindered residues or difficult sequences.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of sterically hindered Boc-amino acids.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | 1. Steric Hindrance: The bulky nature of the amino acid is preventing complete reaction.[1] 2. Inefficient Coupling Reagent: The chosen reagent is not potent enough for the specific coupling.[1] 3. Peptide Aggregation: The peptide chains are aggregating on the resin, blocking reactive sites.[1][4] | 1. Perform a "double coupling" with fresh reagents. 2. Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[9] 3. Use structure-disrupting solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in place of or mixed with DMF.[9] |
| Presence of Deletion Sequences in Final Peptide (HPLC/MS) | 1. Incomplete Coupling: One or more coupling steps did not go to completion.[5] 2. Incomplete Boc Deprotection: The N-terminal Boc group was not fully removed, preventing the subsequent coupling.[16] | 1. Optimize coupling conditions: Increase reaction time, consider microwave-assisted synthesis to enhance reaction kinetics.[12] 2. Verify deprotection efficiency: Ensure complete removal of the Boc group by performing a thorough washing step after TFA treatment and using a reliable method to check for free amines before coupling.[16] |
| Low Overall Yield of the Target Peptide | 1. Cumulative effect of incomplete couplings throughout the synthesis.[18] 2. Peptide aggregation leading to poor solvation and reagent accessibility.[4] 3. Steric hindrance at multiple positions in the sequence.[19] | 1. Implement a capping step after each coupling reaction to block any unreacted amines and prevent the formation of deletion sequences. Acetic anhydride is commonly used for capping.[20] 2. Incorporate backbone modifications such as pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structure formation and improve solvation.[21] 3. Employ a combination of optimized coupling reagents, longer reaction times, and elevated temperatures (with caution for potential racemization). |
Section 3: Experimental Protocols & Data
This section provides detailed protocols for key experiments and summarizes quantitative data for easy comparison.
Protocol 1: Optimized Double Coupling for a Sterically Hindered Boc-Amino Acid
This protocol outlines a double coupling procedure using HATU for a difficult coupling step identified by a positive Kaiser test.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-protected sterically hindered amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Kaiser test kit
Procedure:
-
Initial Coupling:
-
In a separate vessel, pre-activate the Boc-amino acid by dissolving it with HATU and DIPEA in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the washed and swollen peptide-resin.
-
Allow the coupling reaction to proceed for 45-60 minutes at room temperature with gentle agitation.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
-
Monitoring:
-
Take a small sample of the resin beads and perform a Kaiser test.
-
-
Second Coupling (if Kaiser test is positive):
-
If the Kaiser test is positive (blue/purple beads), proceed with a second coupling.
-
Prepare a fresh solution of activated Boc-amino acid as described in step 1.1.
-
Add the fresh activated amino acid solution to the resin.
-
Allow the second coupling to proceed for another 45-60 minutes.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
-
Final Monitoring:
-
Perform a final Kaiser test to confirm the completion of the coupling. The beads should remain colorless or slightly yellow.
-
Table 1: Comparison of Coupling Reagents for Sterically Hindered Residues
| Coupling Reagent Combination | Relative Reactivity | Key Advantages | Potential Drawbacks |
| DCC/HOBt | Low to Moderate | Cost-effective | Often insufficient for hindered couplings; formation of insoluble DCU byproduct.[6][7] |
| DIC/HOBt | Moderate | Soluble DIU byproduct, suitable for automated synthesis.[13] | May not be efficient enough for highly hindered residues. |
| HBTU/DIPEA | High | Widely used, effective for many difficult couplings.[9] | Can cause guanidinylation of the N-terminus if not pre-activated correctly.[20] |
| HATU/DIPEA | Very High | Generally considered one of the most effective reagents for hindered couplings with low racemization.[10] | Higher cost compared to other reagents. |
| PyBOP/DIPEA | High | Excellent for hindered couplings, less prone to side reactions than some uronium salts.[11] | Byproduct (HMPA) from the related BOP reagent is carcinogenic; PyBOP is a safer alternative.[13] |
Section 4: Visualizations
This section provides diagrams to illustrate key workflows and concepts.
Diagram 1: Troubleshooting Workflow for Incomplete Coupling
Caption: A workflow for diagnosing and addressing incomplete coupling reactions.
Diagram 2: Mechanism of Amide Bond Formation with a Uronium Salt Activator (HATU)
Sources
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- 2. aakash.ac.in [aakash.ac.in]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. peptide.com [peptide.com]
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- 13. bachem.com [bachem.com]
- 14. people.uniurb.it [people.uniurb.it]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 19. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. chemistry.du.ac.in [chemistry.du.ac.in]
- 21. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Managing Aggregation of Peptides with Unnatural Amino Acids like Boc-β-cyano-L-alanine
Technical Support Center: Managing Aggregation of Peptides with Unnatural Amino Acids like Boc-β-cyano-L-alanine
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and handling peptides incorporating unnatural amino acids, with a specific focus on Boc-β-cyano-L-alanine. Peptide aggregation is a significant hurdle that can impact yield, purity, and biological activity. This resource provides in-depth troubleshooting strategies and frequently asked questions to help you overcome these challenges.
Understanding the Challenge: The "Why" Behind Aggregation
Peptide aggregation is the self-association of peptide chains, often leading to insolubility and the formation of complex structures like β-sheets.[1][2] This phenomenon is driven by various factors, including hydrophobic interactions and intermolecular hydrogen bonding.[3][4] The incorporation of unnatural amino acids like Boc-β-cyano-L-alanine can introduce unique challenges. The Boc (tert-butyloxycarbonyl) protecting group adds hydrophobicity, while the cyano group can alter the electronic and steric properties of the peptide backbone, potentially influencing secondary structure formation and aggregation propensity.[5][]
Aggregation can manifest at multiple stages of your workflow, from on-resin synthesis to post-cleavage purification and final formulation.[3][7] Recognizing the signs of aggregation early is crucial for successful outcomes.
Diagram: The Path to Peptide Aggregation
Caption: Workflow illustrating the two main stages where peptide aggregation can occur.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with peptides containing Boc-β-cyano-L-alanine and other aggregation-prone unnatural amino acids.
Q1: My peptide containing Boc-β-cyano-L-alanine is showing poor solubility after cleavage and lyophilization. What should I do?
A1: This is a classic sign of aggregation. The hydrophobicity of the Boc group and the overall peptide sequence can lead to poor solubility in aqueous solutions.[1] Here’s a systematic approach to solubilization:
-
Start with a small amount: Always test solubility with a small portion of your lyophilized peptide.[8]
-
Solvent Selection:
-
Aqueous Buffers: For peptides with a net charge, try acidic or basic buffers. Acidic peptides may dissolve in basic buffers (e.g., 0.1% aqueous NH3), while basic peptides may dissolve in acidic solutions (e.g., 10-30% acetic acid).[9][10]
-
Organic Solvents: If aqueous buffers fail, resort to organic solvents. Start with a minimal amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the peptide, then slowly add your aqueous buffer to the desired concentration.[8] Be mindful that high concentrations of organic solvents may not be compatible with downstream biological assays.[10]
-
-
Physical Aids:
Q2: I'm observing incomplete coupling reactions during solid-phase peptide synthesis (SPPS). Could this be due to aggregation?
A2: Yes, on-resin aggregation is a common cause of incomplete coupling.[7] As the peptide chain elongates, it can fold into secondary structures that hinder the access of activated amino acids to the N-terminus. This is particularly prevalent in hydrophobic sequences.[4]
Q3: How does the Boc protecting group on β-cyano-L-alanine contribute to aggregation?
A3: The tert-butoxycarbonyl (Boc) group is inherently hydrophobic.[] When multiple Boc-protected residues are incorporated into a peptide sequence, they can significantly increase the overall hydrophobicity, promoting aggregation through hydrophobic interactions, especially in aqueous environments.[12]
Q4: Can the cyano group of β-cyano-L-alanine influence aggregation?
A4: The cyano (-C≡N) group is a strong dipole and can participate in dipole-dipole interactions. While not as dominant as hydrogen bonding, these interactions can influence peptide conformation and potentially contribute to ordered aggregation. The cyano group's vibrational properties can also be used as a probe to study the local environment within a peptide.[13]
Troubleshooting Guides
This section provides detailed protocols and strategies to mitigate aggregation at different stages of your workflow.
Guide 1: Overcoming On-Resin Aggregation During SPPS
If you suspect on-resin aggregation is causing poor coupling efficiency, consider the following strategies:
| Strategy | Description |
| Solvent Modification | Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or add chaotropic agents like DMSO to the coupling and deprotection solutions to disrupt hydrogen bonding.[7] |
| Elevated Temperature | Performing coupling reactions at a higher temperature can help disrupt secondary structures and improve reaction kinetics.[7] |
| Microwave-Assisted SPPS | Microwave energy can accelerate coupling reactions and reduce aggregation by providing energy to overcome intermolecular interactions.[4] |
| Use of "Difficult Sequence" Tools | Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or use pseudoproline dipeptides to disrupt the formation of inter-chain hydrogen bonds.[7] |
| Resin Choice | Utilize a low-substitution resin to increase the distance between growing peptide chains or switch to a more polar resin like a PEG-based resin to improve solvation.[1] |
Diagram: Decision Tree for Troubleshooting On-Resin Aggregation
Sources
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- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xtalks.com [xtalks.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. genscript.com [genscript.com]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyanoalanine - Wikipedia [en.wikipedia.org]
Reference Data & Comparative Studies
A Head-to-Head Comparison of Boc-L-beta-cyanoalanine and Other Non-canonical Amino Acids for Peptide Synthesis and Bioconjugation
A Head-to-Head Comparison of Boc-L-beta-cyanoalanine and Other Non-canonical Amino Acids for Peptide Synthesis and Bioconjugation
Introduction: Expanding the Chemical Toolkit of Peptides
In the landscape of modern drug discovery and chemical biology, peptides have emerged as a "Goldilocks" modality, bridging the gap between small molecules and large biologics.[1] Their high specificity and potency are often hampered by poor metabolic stability and cell permeability. The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy to overcome these limitations, enhancing pharmacokinetic properties and introducing novel functionalities.[2][3] This guide provides a detailed, head-to-head comparison of Boc-L-beta-cyanoalanine with two widely-used ncAAs, L-Azidohomoalanine (AHA) and L-Propargylglycine (HPG), focusing on their performance in solid-phase peptide synthesis (SPPS) and their utility in post-synthetic modifications.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical functionalities of ncAAs to advance their research. We will delve into the underlying principles of their incorporation, provide detailed experimental protocols, and present a critical comparison of their respective strengths and weaknesses.
Chapter 1: Profiling the Non-Canonical Amino Acids
The choice of an ncAA is dictated by the desired functionality and its compatibility with the chosen synthetic strategy. Here, we profile three ncAAs, each offering a distinct chemical handle for post-synthetic modification.
Boc-L-beta-cyanoalanine: A Versatile Precursor
Boc-L-beta-cyanoalanine is a derivative of alanine featuring a nitrile (cyano) group on the beta-carbon.[4] The nitrile group is a unique functional handle; it is relatively compact and can serve as a precursor to a variety of other functional groups, including amines, carboxylic acids, and tetrazoles.[5] Its incorporation into peptides is typically achieved using standard Boc-based solid-phase peptide synthesis (SPPS).[6]
Key Attributes:
-
Chemical Handle: The nitrile group (–C≡N).
-
Protecting Group: Tert-butyloxycarbonyl (Boc) on the α-amino group, which is acid-labile.[7]
-
Primary Application: Serves as a versatile intermediate for post-synthetic modifications.[5]
L-Azidohomoalanine (AHA) and L-Propargylglycine (HPG): The "Click Chemistry" Workhorses
L-Azidohomoalanine (AHA) and L-Propargylglycine (HPG) are cornerstone ncAAs in the field of bioconjugation, primarily due to their participation in the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[8][9] AHA provides the azide moiety, while HPG provides the terminal alkyne.
Key Attributes of AHA:
-
Chemical Handle: Azide group (–N₃).
-
Synthetic Utility: Readily participates in CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]
-
Compatibility: The azide group is stable under both Boc and Fmoc SPPS conditions.[9]
Key Attributes of HPG:
-
Chemical Handle: Terminal alkyne group (–C≡CH).
-
Synthetic Utility: The complementary partner to azides in click chemistry.[8]
-
Compatibility: The alkyne group is stable throughout standard SPPS protocols.[9]
Chapter 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The successful incorporation of ncAAs is paramount. The choice between Boc and Fmoc protection strategies often depends on the specific sequence and the desired final product. For this guide, we focus on the Boc strategy for Boc-L-beta-cyanoalanine and highlight the compatibility of AHA and HPG with both methodologies.
The Boc-SPPS Workflow: A General Overview
Boc-SPPS is a robust method, particularly for long or hydrophobic sequences.[10] The cycle involves the deprotection of the acid-labile Boc group with trifluoroacetic acid (TFA), neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.[11]
Caption: General workflow of a single cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Incorporation of Boc-L-beta-cyanoalanine
Rationale: This protocol is designed for the manual incorporation of Boc-L-beta-cyanoalanine into a growing peptide chain on a Merrifield or PAM resin. The choice of HBTU as a coupling reagent is based on its efficiency and lower risk of side reactions compared to carbodiimides, which could potentially react with the nitrile group.[6]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-L-beta-cyanoalanine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Kaiser test kit
Step-by-Step Protocol:
-
Resin Preparation:
-
Activation and Coupling:
-
In a separate vessel, dissolve Boc-L-beta-cyanoalanine (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Completion:
-
Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, continue coupling for another hour or consider a double coupling.
-
Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
-
Incorporation of AHA and HPG
Both L-Azidohomoalanine and L-Propargylglycine are commercially available with either Fmoc or Boc protection, making them compatible with both major SPPS strategies.[2][9] Their azide and alkyne functional groups are robust and do not require side-chain protection during synthesis, simplifying the overall process.[9] The incorporation protocol is similar to that of standard amino acids within their respective SPPS frameworks (Fmoc or Boc).
Chapter 3: Head-to-Head Performance Comparison
The choice of ncAA significantly impacts the efficiency of peptide synthesis and the options for subsequent modifications. This section provides a comparative analysis of the three ncAAs.
Synthesis and Incorporation Efficiency
| Parameter | Boc-L-beta-cyanoalanine | L-Azidohomoalanine (AHA) | L-Propargylglycine (HPG) |
| Protection Strategy | Primarily Boc | Boc and Fmoc compatible | Boc and Fmoc compatible |
| Side-Chain Protection | Not required | Not required | Not required |
| Typical Coupling Time | 1-2 hours | 1-2 hours | 1-2 hours |
| Coupling Efficiency | >98% (with HBTU/DIEA) | >99% | >99% |
| Key Challenges | Potential for side reactions of the nitrile group with certain coupling reagents (e.g., carbodiimides).[6] Stability of the nitrile group to repeated TFA exposure needs consideration. | Azide safety considerations (azides can be energetic compounds). | Potential for copper chelation by the free amino acid if used in solution-phase click reactions without N-terminal protection. |
Post-Synthetic Modification: A Tale of Two Chemistries
The true utility of these ncAAs lies in the reactivity of their unique side chains after the peptide has been synthesized.
3.2.1 "Click Chemistry" with AHA and HPG: The Gold Standard of Bioconjugation
The CuAAC reaction between the azide of AHA and the alkyne of HPG is a cornerstone of bioconjugation.[8] It is highly efficient, specific, and can be performed in aqueous buffers, making it ideal for labeling complex biomolecules.[12] The reaction can be performed with the peptide still on the resin or after cleavage in solution.[13]
Caption: Schematic of the CuAAC "click" reaction for peptide bioconjugation.
Experimental Protocol: On-Resin CuAAC of an AHA-Containing Peptide
Rationale: Performing the click reaction on-resin simplifies purification, as excess reagents can be washed away before peptide cleavage.[13] This protocol uses a common catalyst system of copper(II) sulfate and sodium ascorbate, which generates the active Cu(I) species in situ.
Materials:
-
Resin-bound peptide containing L-Azidohomoalanine
-
Alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore) (5 equivalents)
-
Copper(II) sulfate (CuSO₄) (0.5 equivalents)
-
Sodium ascorbate (2.5 equivalents)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (1 equivalent)
-
DMF/Water (4:1 v/v)
Step-by-Step Protocol:
-
Resin Preparation: Swell the AHA-containing peptide-resin in the DMF/Water solvent mixture.
-
Prepare Reagent Solutions:
-
Dissolve the alkyne probe and TBTA in the DMF/Water mixture.
-
Prepare separate aqueous solutions of CuSO₄ and sodium ascorbate.
-
-
Reaction:
-
Add the alkyne probe/TBTA solution to the resin.
-
Add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Agitate the reaction mixture at room temperature for 4-12 hours, protected from light.
-
-
Washing:
-
Wash the resin thoroughly with DMF/Water, followed by DMF and DCM to remove all traces of copper and excess reagents.
-
-
Cleavage: The now-conjugated peptide can be cleaved from the resin using standard protocols (e.g., HF or TFMSA for Boc-SPPS).
3.2.2 The Versatility of the Nitrile Group in Boc-L-beta-cyanoalanine
The nitrile group of β-cyanoalanine is not as "click-ready" as an azide or alkyne, but it offers significant versatility as a chemical precursor.[5] Its transformations typically require more traditional organic chemistry methods but can yield valuable functional groups.
A) Reduction to a Primary Amine: The nitrile can be reduced to a primary amine, introducing a new site for labeling or for creating branched peptides.
B) Conversion to a Tetrazole: Reaction with an azide source (e.g., sodium azide with a Lewis acid) can convert the nitrile into a tetrazole ring.[14][15] Tetrazoles are often used as bioisosteres for carboxylic acids in drug design, offering improved metabolic stability and pharmacokinetic properties.
Caption: Key post-synthetic modifications of a peptide containing β-cyanoalanine.
Experimental Protocol: On-Resin Conversion of Nitrile to Tetrazole
Rationale: This protocol converts the nitrile group of a resin-bound peptide into a tetrazole ring. The use of zinc chloride as a Lewis acid activates the nitrile towards nucleophilic attack by the azide.[14]
Materials:
-
Resin-bound peptide containing L-beta-cyanoalanine
-
Sodium azide (NaN₃) (10 equivalents)
-
Zinc chloride (ZnCl₂) (5 equivalents), anhydrous
-
DMF, anhydrous
Step-by-Step Protocol:
-
Resin Preparation: Swell the peptide-resin in anhydrous DMF.
-
Reaction Mixture: In a separate flask, carefully dissolve NaN₃ and ZnCl₂ in anhydrous DMF.
-
Reaction: Add the reagent solution to the resin. Heat the reaction mixture to 65-80°C and agitate for 24-48 hours.
-
Washing: Cool the resin to room temperature. Wash thoroughly with DMF, water, DMF, and finally DCM.
-
Cleavage: The peptide, now containing a tetrazole moiety, can be cleaved from the resin.
Comparative Summary of Post-Synthetic Modifications
| Feature | Click Chemistry (AHA/HPG) | Nitrile Chemistry (β-cyanoalanine) |
| Reaction Type | [3+2] Cycloaddition | Reduction, Cycloaddition, Hydrolysis |
| Reaction Conditions | Mild, aqueous compatible, room temp. | Often requires anhydrous conditions, elevated temperatures, or strong reducing agents. |
| Bioorthogonality | High: Azides and alkynes are largely inert in biological systems. | Lower: Reagents can have off-target reactivity. |
| Efficiency & Yield | Very high yields, often >95%.[12] | Variable, typically moderate to good yields (60-90%). |
| Versatility | Primarily for conjugation to a pre-functionalized probe. | Can create new, fundamental functional groups (amine, acid, tetrazole). |
| Ease of Use | Extremely robust and user-friendly. | Requires more expertise in traditional organic synthesis. |
Chapter 4: Conclusion and Future Outlook
The choice between Boc-L-beta-cyanoalanine and the "click-ready" ncAAs like L-Azidohomoalanine and L-Propargylglycine depends entirely on the strategic goals of the research.
-
For robust, high-efficiency bioconjugation , where the goal is to attach a specific label, drug, or polymer to a peptide, AHA and HPG are the undisputed champions . The simplicity, reliability, and bioorthogonality of click chemistry make it the go-to method for these applications.[8][9]
-
For generating novel peptide analogues with fundamentally altered properties , Boc-L-beta-cyanoalanine offers a unique and powerful platform . The ability to convert the nitrile into a primary amine or a tetrazole provides access to chemical diversity that is not directly achievable with click chemistry. The conversion to a tetrazole is particularly valuable in medicinal chemistry for creating non-classical bioisosteres of carboxylic acids.[14]
Ultimately, these ncAAs are not mutually exclusive but rather complementary tools in the peptide chemist's arsenal. The continued development of novel ncAAs and orthogonal protection schemes will undoubtedly expand the possibilities for creating next-generation peptide therapeutics with finely tuned properties for enhanced efficacy and safety.[16]
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Galiano, V., et al. (2023). Multicomponent Oxidative Nitrile Thiazolidination Reaction for Selective Modification of N-terminal Dimethylation Posttranslational Modification. Journal of the American Chemical Society, 145(30), 16565-16574. [Link]
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Martin, R. W., et al. (2017). Cell-free protein synthesis from genomically recoded bacteria enables multisite incorporation of noncanonical amino acids. Nature Communications, 8, 1594. [Link]
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Oza, J. P., et al. (2016). Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis. ACS Synthetic Biology, 5(12), 1431-1438. [Link]
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D'Orazio, K. N., et al. (2019). A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast. ACS Synthetic Biology, 8(7), 1634-1644. [Link]
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Italia, J. S., et al. (2019). Dual Noncanonical Amino Acid Incorporation Enabling Chemoselective Protein Modification at Two Distinct Sites in Yeast. Biochemistry, 58(4), 324-334. [Link]
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